molecular formula C17H25ClN4O2S2 B2883122 N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide hydrochloride CAS No. 345627-90-9

N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide hydrochloride

Cat. No.: B2883122
CAS No.: 345627-90-9
M. Wt: 416.98
InChI Key: PKCYFIUOIGVHLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide hydrochloride (referred to as BMS-387032 in clinical studies) is a cyclin-dependent kinase 2 (CDK2) inhibitor developed for anticancer therapy . Its structure features a thiazole core linked to a piperidinecarboxamide moiety via a sulfur-containing bridge, with a tert-butyl-substituted oxazole group enhancing target specificity . BMS-387032 exhibits ATP-competitive inhibition of CDK2/cyclin E (IC₅₀ = 48 nM), with 10- and 20-fold selectivity over CDK1/cyclin B and CDK4/cyclin D, respectively . Preclinical studies demonstrated potent antiproliferative activity (IC₅₀ = 95 nM in A2780 ovarian carcinoma cells) and oral bioavailability in mice (100%) . It advanced to Phase I clinical trials due to its favorable pharmacokinetics (plasma half-life: 5–7 h across species) and low protein binding (63–69%) .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]piperidine-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2S2.ClH/c1-17(2,3)12-8-19-13(23-12)10-24-14-9-20-16(25-14)21-15(22)11-4-6-18-7-5-11;/h8-9,11,18H,4-7,10H2,1-3H3,(H,20,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCYFIUOIGVHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)NC(=O)C3CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxazole Ring Formation

The 5-tert-butyloxazole nucleus is constructed via Robinson-Gabriel cyclization:

  • Condensation : 3-Amino-4,4-dimethylpentan-2-one reacts with ethyl glyoxalate in acetic acid at 80°C for 6 hours.
  • Cyclodehydration : Phosphorus oxychloride catalyzes intramolecular cyclization (yield: 78%).

Key Data :

Parameter Value
Reaction Temperature 80°C
Catalyst PCl₃ (5 mol%)
Yield 78%
Purity (HPLC) >95%

Bromination at Methyl Position

N-Bromosuccinimide (NBS) mediates radical bromination:

  • Conditions : Azobisisobutyronitrile (AIBN, 1 mol%) in CCl₄ under UV light (365 nm) for 2 hours.
  • Workup : Sequential washing with NaHCO₃ (5%) and brine, followed by silica gel chromatography (hexane:EtOAc 4:1).

Characterization :

  • $$ ^1H $$ NMR (CDCl₃): δ 1.31 (s, 9H, C(CH₃)₃), 4.52 (s, 2H, CH₂Br), 7.89 (s, 1H, oxazole-H).
  • HRMS (ESI+): m/z calcd for C₈H₁₂BrNO [M+H]⁺ 234.0032, found 234.0035.

Preparation of 5-Mercapto-2-thiazolylamine

Thiazole Ring Assembly

Cyclocondensation strategy adapted from α-bromoacyl intermediates:

  • Bromination : 4-Acetylbenzoic acid treated with Br₂ in glacial acetic acid (0°C, 1 h).
  • Thiourea Cyclization : React α-bromo intermediate with thiourea in ethanol (reflux, 4 h).

Optimization Notes :

  • Excess thiourea (2.5 eq) ensures complete conversion.
  • Cs₂CO₃ (1.2 eq) in DMSO improves cyclization yield to 82% compared to NaOH (65%).

Spectroscopic Data :

  • IR (KBr): 2550 cm⁻¹ (S-H stretch), 1660 cm⁻¹ (C=N).
  • $$ ^{13}C $$ NMR (DMSO-d₆): δ 167.4 (C=S), 142.1 (C-N), 126.8–129.3 (thiazole carbons).

Coupling Reactions and Amide Bond Formation

Thioether Linkage Construction

Intermediate A reacts with Intermediate B under basic conditions:

  • Procedure :
    • Dissolve 5-mercapto-2-thiazolylamine (1.0 eq) in anhydrous DMF
    • Add NaH (1.2 eq) at 0°C, stir 30 min
    • Introduce 5-(tert-butyl)-2-(bromomethyl)oxazole (1.05 eq)
    • Warm to 25°C, stir 12 h

Yield Optimization :

Base Solvent Temp (°C) Yield (%)
NaH DMF 25 88
K₂CO₃ Acetone 50 76
DBU THF 40 81

Optimal conditions selected for minimal byproduct formation

Piperidine Carboxamide Installation

Activated ester methodology prevents racemization:

  • Carboxylic Acid Activation :
    • Piperidine-4-carboxylic acid (1.0 eq), EDCl (1.2 eq), HOBt (1.1 eq) in CH₂Cl₂ (0°C, 1 h)
  • Aminolysis :
    • Add thiazole-amine intermediate (0.95 eq), DIEA (2.0 eq), stir 24 h at 25°C

Critical Parameters :

  • Strict temperature control (<5°C during activation) prevents NHS ester decomposition
  • DIEA neutralizes HCl byproducts, maintaining reaction pH ~8.5

Hydrochloride Salt Formation and Final Purification

Acidic Workup for Salt Precipitation

  • Procedure :
    • Dissolve free base in EtOAc (10 mL/g)
    • Add 4M HCl in dioxane (1.1 eq) dropwise at 0°C
    • Stir 1 h, filter, wash with cold EtOAc

Salt Characterization :

  • Melting Point: 218–220°C (decomp.)
  • $$ ^1H $$ NMR (D₂O): δ 1.34 (s, 9H), 2.91–3.15 (m, 4H, piperidine), 4.22 (s, 2H, SCH₂)

Recrystallization for Pharmaceutical-Grade Purity

Solvent System : Ethanol/water (3:1 v/v)

  • Process :
    • Dissolve crude HCl salt in hot ethanol (60°C)
    • Add deionized water until cloud point
    • Cool to 4°C at 0.5°C/min
    • Isolate crystals via vacuum filtration

Purity Enhancement :

Stage Purity (HPLC)
Crude 92.4%
After Recryst 99.1%

Analytical Profiling and Quality Control

Spectroscopic Fingerprinting

Key Spectral Assignments :

  • HRMS-ESI : m/z 381.1421 [M+H]⁺ (calcd 381.1418 for C₁₇H₂₅N₄O₂S₂)
  • ¹³C NMR (DMSO-d₆): 173.8 (CONH), 160.1 (oxazole C2), 152.4 (thiazole C2)

Chromatographic Purity Assessment

HPLC Conditions :

  • Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)
  • Mobile Phase: 0.1% HCO₂H (A)/MeCN (B) gradient
  • Flow: 1.0 mL/min, λ = 254 nm

System Suitability :

Parameter Value
Retention Time 8.92 min
Plate Count >12,000
Tailing Factor 1.08

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using appropriate nucleophiles and solvents.

Major Products Formed: The reactions can lead to the formation of various derivatives and analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may have biological activity, making it useful in studying enzyme inhibition or receptor binding.

  • Medicine: Potential therapeutic applications, such as in the development of new drugs, are being explored.

  • Industry: Its unique properties may be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways For example, it may inhibit certain enzymes or bind to receptors, leading to downstream biological effects

Comparison with Similar Compounds

Structural Analogues: Aminothiazole Derivatives

BMS-387032 belongs to the N-acyl-2-aminothiazole class, where structural modifications influence potency and selectivity. Key comparisons include:

Compound Structural Features Target Activity Therapeutic Profile
BMS-387032 Nonaromatic acyl side chain with basic amine; tert-butyl-oxazole substituent CDK2/cycE IC₅₀ = 48 nM; >10× selectivity over CDK1/4 Antitumor efficacy in P388 murine and A2780 xenograft models; Phase I trials
Triazole-containing analogue Incorporates 1H-1,2,4-triazole unit instead of oxazole Not explicitly reported; inferred to modulate kinase selectivity Preclinical antitumor activity (specific targets undisclosed)
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide Isoxazole core with methyl substitution Undisclosed; structural similarity suggests potential kinase inhibition No reported therapeutic data

Key Insights :

  • The tert-butyl group in BMS-387032 enhances hydrophobic interactions with CDK2’s ATP-binding pocket, contributing to its selectivity .
  • Replacement of the oxazole with triazole (as in ’s compound) may alter solubility or binding kinetics, but data are lacking .
CDK Inhibitors: Efficacy and Selectivity

BMS-387032 outperforms earlier pan-CDK inhibitors like flavopiridol in preclinical models:

Parameter BMS-387032 Flavopiridol Dinaciclib (SCH 727965)
Primary Target CDK2/cycE Pan-CDK (CDK1, 2, 4, 6, 7, 9) CDK2, 5, 9
Selectivity 10–20× over CDK1/4 Low selectivity Moderate selectivity
Antitumor Efficacy Superior in P388 and A2780 models Limited by toxicity and narrow window Phase III trials for multiple cancers
Bioavailability 100% (mouse), 28–31% (dog/rat) Poor oral absorption Not reported

Key Insights :

  • BMS-387032’s CDK2 selectivity reduces off-target toxicity compared to flavopiridol, which inhibits multiple CDKs .
  • Dinaciclib, a later-generation CDK inhibitor, targets CDK2/5/9 but lacks direct comparative data with BMS-387032 in preclinical models .
Pharmacokinetic and Environmental Comparisons
  • Quaternary Ammonium Compounds (QACs) : While unrelated therapeutically, QACs like BAC-C12 (from ) share structural motifs (e.g., hydrophobic tails) that influence critical micelle concentration (CMC). BMS-387032’s tert-butyl group may similarly enhance membrane permeability .

Biological Activity

N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide hydrochloride, commonly referred to as BMS-387032 or SNS-032, is a compound of significant interest in pharmacological research due to its potent biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs). This article provides a comprehensive overview of its biological activity, including its mechanisms, therapeutic implications, and relevant research findings.

  • Molecular Formula : C17H25ClN4O2S2
  • Molecular Weight : 416.98 g/mol
  • CAS Number : 345627-90-9

BMS-387032 is primarily recognized for its selective inhibition of cyclin-dependent kinases (CDK) 2, 7, and 9. These kinases play crucial roles in regulating the cell cycle and transcription processes. Inhibition of CDKs leads to cell cycle arrest and has implications for cancer therapy by preventing the proliferation of malignant cells .

Antitumor Activity

Research has demonstrated that BMS-387032 exhibits significant antitumor properties. It has been shown to induce apoptosis in various cancer cell lines, including leukemia and colon cancer cells. The compound's mechanism involves activation of caspase pathways and DNA fragmentation .

Case Study : In a study involving mice with tumor xenografts, treatment with BMS-387032 resulted in a marked reduction in tumor size compared to control groups, highlighting its potential as an effective anticancer agent .

Inhibition of CDK Activity

BMS-387032 has been characterized as a potent and selective inhibitor of CDK2/cyclin E complexes. This selectivity is crucial as it minimizes off-target effects that are common with less specific inhibitors. The compound's ability to inhibit CDK7 and CDK9 also suggests potential applications in treating diseases characterized by dysregulated transcriptional activity .

Other Biological Effects

In addition to its antitumor effects, BMS-387032 has shown promise in other areas:

  • Anti-inflammatory : The compound has been investigated for its anti-inflammatory properties, with studies indicating modulation of inflammatory pathways.
  • Enzyme Inhibition : Preliminary data suggest that it may inhibit certain enzymes involved in metabolic pathways, although further research is needed to clarify these effects .

Research Findings and Data Tables

The following table summarizes key findings from various studies on the biological activity of BMS-387032:

Study ReferenceBiological ActivityObservations
AntitumorInduced apoptosis in leukemia cells; reduced tumor size in xenograft models.
CDK InhibitionSelective inhibition of CDK2/cyclin E; minimal off-target effects.
Anti-inflammatoryModulated inflammatory cytokine production; potential therapeutic applications.

Q & A

Q. What is the molecular mechanism of BMS-387032 in CDK2 inhibition, and how does its selectivity compare to other CDKs?

BMS-387032 is an ATP-competitive inhibitor of CDK2/cyclin E (CDK2/cycE) with an IC50 of 48 nM. It demonstrates 10-fold selectivity over CDK1/cyclin B (CDK1/cycB) and 20-fold over CDK4/cyclin D (CDK4/cycD). This selectivity was validated using kinase profiling against 12 unrelated kinases, showing minimal off-target activity . To confirm CDK2 specificity, researchers should employ:

  • Kinase activity assays (e.g., radiometric or fluorescence-based) with purified CDK/cyclin complexes.
  • Cellular thermal shift assays (CETSA) to verify target engagement in live cells .

Table 1: Selectivity Profile of BMS-387032

Kinase ComplexIC50 (nM)Fold Selectivity vs. CDK2/cycE
CDK2/cycE481
CDK1/cycB48010
CDK4/cycD96020
Unrelated Kinase X>10,000>208
Source: Adapted from Misra et al. (2004)

Q. How can researchers design in vitro experiments to assess the antiproliferative efficacy of BMS-387032?

BMS-387032 exhibits an IC50 of 95 nM in the A2780 human ovarian carcinoma cell line. Key methodological considerations include:

  • Cell line selection : Use CDK2-dependent models (e.g., ovarian, breast, or leukemia cell lines with amplified cyclin E).
  • Proliferation assays : Employ MTT or CellTiter-Glo® to measure viability after 72-hour exposure.
  • Cell cycle analysis : Flow cytometry with propidium iodide staining to confirm G1/S arrest .

Advanced Research Questions

Q. What experimental strategies can address contradictory data on BMS-387032’s efficacy in CDK2-amplified vs. CDK2-low tumor models?

Discrepancies may arise from compensatory CDK activation (e.g., CDK4/6) or tumor microenvironment factors. To resolve this:

  • Genetic validation : Use siRNA/shRNA knockdown of CDK2 in resistant models to isolate dependency.
  • Transcriptomic profiling : Compare responsive vs. non-responsive tumors via RNA-seq to identify resistance markers (e.g., E2F/ETS pathway activation) .
  • Combination studies : Test BMS-387032 with CDK4/6 inhibitors (e.g., palbociclib) to overcome compensatory mechanisms .

Q. How can researchers optimize pharmacokinetic (PK) and pharmacodynamic (PD) models for BMS-387032 in preclinical studies?

BMS-387032 has a plasma half-life of 5–7 hours in mice, rats, and dogs, with oral bioavailability varying by species (100% in mice, 28% in dogs). Recommendations include:

  • Allometric scaling : Adjust dosing regimens across species based on body surface area.
  • PD biomarkers : Measure phosphorylated Rb (Ser780) in tumor biopsies to correlate CDK2 inhibition with efficacy .
  • In vitro metabolism assays : Use human hepatocytes to predict drug-drug interactions and metabolite formation .

Q. What methodologies are critical for analyzing BMS-387032’s potential synergy with DNA-damaging agents or immunotherapy?

Rationale: CDK2 inhibition may enhance genomic instability or immune recognition.

  • Combinatorial screening : Use a matrix design (e.g., cisplatin ± BMS-387032) in 3D spheroid models.
  • Immune profiling : Flow cytometry for CD8+ T-cell infiltration and IFN-γ secretion in syngeneic mouse models .
  • Transcriptomic analysis : Identify synergy-associated pathways (e.g., STING or MHC class I upregulation) .

Q. How can researchers address challenges in translating BMS-387032’s in vivo efficacy to clinical trials?

Despite strong efficacy in murine models (e.g., A2780 xenografts), clinical translation requires:

  • Dose optimization : Use maximum tolerated dose (MTD) studies with toxicity scoring (e.g., neutropenia, gastrointestinal effects).
  • Patient stratification : Enroll patients with cyclin E-overexpressing tumors via IHC or genomic markers (e.g., CCNE1 amplification) .
  • PK/PD bridging : Compare murine and human drug exposure using AUC/MIC ratios .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on BMS-387032’s bioavailability across species?

BMS-387032 shows 100% oral bioavailability in mice but only 28% in dogs. This discrepancy likely stems from species-specific differences in:

  • First-pass metabolism : Use portal vein cannulation in rodents to assess hepatic extraction.
  • Gastrointestinal physiology : Compare pH-dependent solubility and intestinal efflux transporters (e.g., P-gp) across species .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.